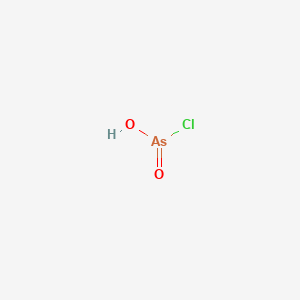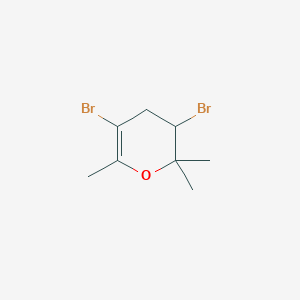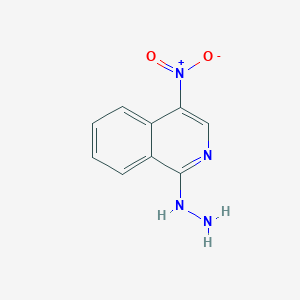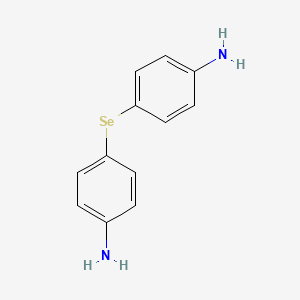
Benzenamine, 4,4'-selenobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-selenobis-: is an organic compound with the molecular formula C12H12N2Se It consists of two benzenamine (aniline) molecules linked by a selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-selenobis- typically involves the reaction of aniline with selenium compounds under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where aniline reacts with selenium tetrachloride (SeCl4) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Benzenamine, 4,4’-selenobis- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the reaction conditions. The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4,4’-selenobis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide (SeO2) and other by-products.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed under controlled conditions.
Major Products Formed:
Oxidation: Selenium dioxide (SeO2) and substituted aniline derivatives.
Reduction: Reduced selenium species and aniline derivatives.
Substitution: Various substituted aniline compounds depending on the reagents used.
Scientific Research Applications
Benzenamine, 4,4’-selenobis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-selenobis- involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The aromatic rings can interact with proteins and enzymes, affecting their function and activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Benzenamine (Aniline): A primary aromatic amine with similar chemical properties but lacks the selenium atom.
Diphenylamine: Contains two phenyl groups linked by a nitrogen atom, similar in structure but different in reactivity.
Selenourea: Contains selenium and nitrogen atoms but has a different structure and chemical behavior.
Uniqueness: Benzenamine, 4,4’-selenobis- is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
65130-25-8 |
|---|---|
Molecular Formula |
C12H12N2Se |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-(4-aminophenyl)selanylaniline |
InChI |
InChI=1S/C12H12N2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI Key |
KRJOQPQYQVNIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)[Se]C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


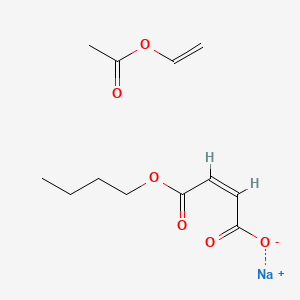
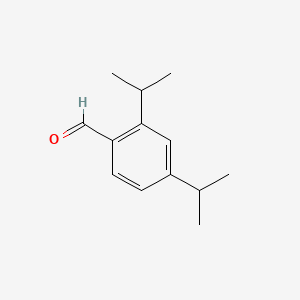
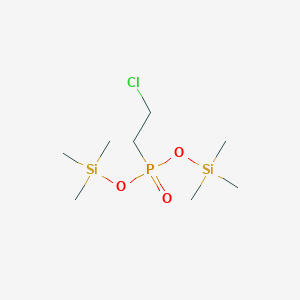
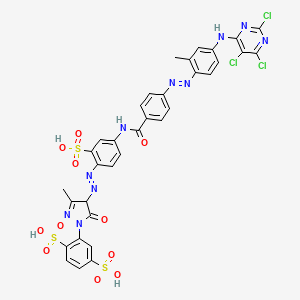
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
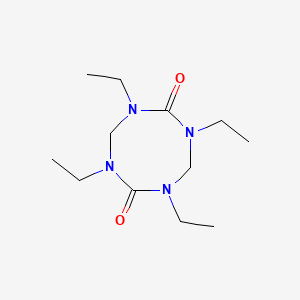


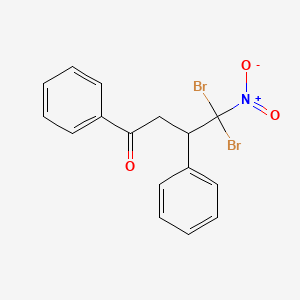
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
